Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate
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Overview
Description
Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the benzofuran ring. The nicotinamido group is then introduced through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes are often employed to enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzofuran derivatives .
Scientific Research Applications
Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The nicotinamido group may play a crucial role in its biological activity by interacting with enzymes and receptors. The benzofuran ring structure allows for binding to various biological targets, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate
- Indole derivatives : These compounds share structural similarities and exhibit diverse biological activities .
Uniqueness
Ethyl 3-methyl-6-(nicotinamido)benzofuran-2-carboxylate is unique due to the presence of the nicotinamido group, which imparts distinct biological properties. Its specific structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
ethyl 3-methyl-6-(pyridine-3-carbonylamino)-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-23-18(22)16-11(2)14-7-6-13(9-15(14)24-16)20-17(21)12-5-4-8-19-10-12/h4-10H,3H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHXNSGIMBVRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CN=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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